BenchChemオンラインストアへようこそ!

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)cyclopropanecarboxamide

High-throughput screening Selectivity profiling Chemical probe validation

Procure CAS 850931-97-4 for a uniquely defined selectivity baseline in imidazo[1,2-a]pyridine screening. Its inactivity across 9 diverse HTS assays (antiviral, GPCR, transcription factor) makes it an unparalleled negative control. Unlike generic analogs, the 7-methyl and cyclopropanecarboxamide motifs limit rotatable bonds to 3, offering a conformationally restricted scaffold for SAR at the underexplored 7-position. Use to distinguish specific hits from promiscuous artifacts or as a validated analytical standard for resolving close regioisomers.

Molecular Formula C18H17N3O
Molecular Weight 291.354
CAS No. 850931-97-4
Cat. No. B2569219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)cyclopropanecarboxamide
CAS850931-97-4
Molecular FormulaC18H17N3O
Molecular Weight291.354
Structural Identifiers
SMILESCC1=CC2=NC(=C(N2C=C1)NC(=O)C3CC3)C4=CC=CC=C4
InChIInChI=1S/C18H17N3O/c1-12-9-10-21-15(11-12)19-16(13-5-3-2-4-6-13)17(21)20-18(22)14-7-8-14/h2-6,9-11,14H,7-8H2,1H3,(H,20,22)
InChIKeyMWWYLUBMHOFDBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)cyclopropanecarboxamide (CAS 850931-97-4): Procurement-Grade Heterocyclic Building Block for Medicinal Chemistry and Screening Libraries


N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)cyclopropanecarboxamide (CAS 850931-97-4, PubChem CID 3351757) is a synthetic small-molecule member of the imidazo[1,2-a]pyridine class, featuring a 7-methyl substituent on the fused heterocyclic core, a 2-phenyl ring, and a cyclopropanecarboxamide moiety at the 3-position [1]. With a molecular formula of C18H17N3O and molecular weight of 291.35 g/mol, this compound presents a compact, drug-like physicochemical profile (XLogP3 = 3.8, TPSA = 46.4 Ų, 3 rotatable bonds) [2]. It is commercially available through multiple screening compound suppliers and has been deposited in the PubChem Substance database, where it has undergone testing in at least nine distinct high-throughput screening (HTS) assays spanning antimicrobial, antiviral, E3 ligase modulation, GPCR activation, and transcription factor inhibition targets [3]. This compound serves primarily as a research tool for structure-activity relationship (SAR) exploration, lead optimization campaigns, and as a defined chemical probe within the 2-phenylimidazo[1,2-a]pyridine chemical space.

Why Generic Imidazo[1,2-a]pyridine Analogs Cannot Substitute for CAS 850931-97-4 in Focused Screening and SAR Studies


The imidazo[1,2-a]pyridine scaffold is pharmacologically promiscuous, with biological activity exquisitely sensitive to substitution pattern, as demonstrated by the >1000-fold shifts in central vs. peripheral benzodiazepine receptor selectivity observed when altering only the C6/C8 substitution on 2-phenylimidazo[1,2-a]pyridine-3-acetamides [1]. For CAS 850931-97-4, three structural features act as non-interchangeable determinants of target engagement: (i) the 7-methyl group on the imidazopyridine core, which is directly conjugated to the heterocyclic π-system and cannot be mimicked by a 4-methylphenyl substituent on the 2-position (as in the regioisomer N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]cyclopropanecarboxamide) without altering electronic distribution, steric bulk orientation, and potential metabolite formation ; (ii) the cyclopropanecarboxamide moiety, which constrains the molecule to only 3 rotatable bonds versus 6 in the linear pentanamide analog N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)pentanamide, directly impacting entropic binding costs and metabolic vulnerability [2]; and (iii) the validated negative HTS profile across 9 mechanistically diverse assays, which defines a selectivity baseline that no generic in-class compound can replicate without equivalent experimental characterization [3]. Substituting any close analog without confirmatory profiling risks introducing unanticipated polypharmacology or losing the defined selectivity window that this specific compound provides.

Quantitative Differentiation Evidence for N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)cyclopropanecarboxamide vs. Closest Analogs and In-Class Candidates


Defined Negative HTS Selectivity Profile Across 9 Mechanistically Diverse Assays vs. In-Class Actives

CAS 850931-97-4 has been experimentally screened in nine distinct PubChem HTS assays and returned an 'Inactive' call in every single one, establishing a verified null-activity baseline that distinguishes it from structurally related imidazo[1,2-a]pyridines known to be active in overlapping target space [1]. The nine assays span five distinct target classes: bacterial helicase/enzyme inhibition (AIDs 485395, 492967, 504770), viral replication (AIDs 493162, 1918969), E3 ubiquitin ligase modulation (AID 1259310), transcription factor inhibition (AIDs 1259374, 1259422), and GPCR activation (AID 1508602). This comprehensive inactivity profile is quantitatively unique — for comparison, multiple 6,8-disubstituted 2-phenylimidazo[1,2-a]pyridine-3-acetamides demonstrate potent peripheral benzodiazepine receptor binding with IC50 values in the low nanomolar range in analogous radioligand displacement assays [2]. The target compound's consistent inactivity across all tested targets supports its use as a negative control compound or as a selectivity-defined scaffold for further functionalization.

High-throughput screening Selectivity profiling Chemical probe validation

Cyclopropane-Conferred Conformational Restriction: Rotatable Bond Count Reduction vs. Linear Alkyl Amide Analogs

The cyclopropanecarboxamide group in CAS 850931-97-4 constrains the molecule to exactly 3 rotatable bonds (as computed by Cactvs 3.4.8.18 and reported in PubChem), compared to 6 rotatable bonds in the direct linear alkyl amide analog N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)pentanamide, which replaces the cyclopropyl ring with an n-butyl chain [1]. This 3-rotatable-bond reduction is quantitatively significant: each freely rotatable bond contributes approximately 0.7–1.6 kcal/mol of conformational entropy penalty upon target binding, meaning the cyclopropane-containing target compound may benefit from a ~2–5 kcal/mol entropic advantage in rigid binding sites [2]. Furthermore, the cyclopropane ring introduces a defined vector angle (~60° bond angle deviation from tetrahedral) that restricts the carboxamide NH orientation in a manner not achievable with flexible alkyl chains [3]. This conformational pre-organization is a well-precedented strategy for improving binding affinity and metabolic stability in kinase inhibitor and GPCR modulator development programs involving imidazo[1,2-a]pyridine scaffolds [4].

Conformational restriction Ligand efficiency Metabolic stability

Regioisomeric Differentiation: 7-Methyl on Imidazopyridine Core vs. 4-Methylphenyl at 2-Position — Physicochemical Comparison

CAS 850931-97-4 bears a methyl substituent at the 7-position of the imidazo[1,2-a]pyridine core, placing it in direct conjugation with the heterocyclic π-system. Its closest regioisomer, N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]cyclopropanecarboxamide (same molecular formula C18H17N3O, same MW 291.35), instead places the methyl group at the para-position of the 2-phenyl ring . This positional isomerism produces measurably different electronic and steric environments: the 7-methyl group in the target compound is electron-donating into the imidazopyridine ring, modulating the pKa of the pyridine nitrogen (predicted pKa ~11.59 for the target compound) and altering HOMO/LUMO energies relevant to charge-transfer interactions and metabolic oxidation potential [1]. By contrast, the 4-methylphenyl regioisomer places the methyl substituent on a ring that is twisted out of plane with the imidazopyridine core (typical dihedral angle 30–50° for 2-phenyl substituents on imidazo[1,2-a]pyridine), reducing direct electronic coupling to the heterocyclic system . These differences affect UV absorption maxima, electrochemical oxidation potentials, and the compound's behavior as a substrate for cytochrome P450 enzymes — all of which are relevant to analytical detection, stability assessment, and metabolic profiling in drug discovery workflows.

Regioisomer differentiation Electronic effects Medicinal chemistry

Class-Level Scaffold Validation: 2-Phenylimidazo[1,2-a]pyridine SAR for Benzodiazepine Receptor Selectivity Confirms Substitution-Dependent Pharmacology

The 2-phenylimidazo[1,2-a]pyridine scaffold — the core pharmacophore of CAS 850931-97-4 — has been systematically characterized for central (CBR) vs. peripheral (PBR) benzodiazepine receptor binding, providing the most quantitatively rigorous SAR dataset available for this chemical class [1]. In the landmark study by Trapani et al. (1997), 6-substituted 2-phenylimidazo[1,2-a]pyridine-3-acetamides displayed IC50(CBR)/IC50(PBR) ratios spanning 0.32 (compound 7m) to 232 (compound 7k), while 6,8-disubstituted analogs achieved >1000-fold PBR selectivity [1]. This demonstrates that even single-position modifications on the imidazopyridine core can alter receptor selectivity by over 700-fold. Although CAS 850931-97-4 bears a 7-methyl substituent (a position not directly explored in the Trapani study) and a cyclopropanecarboxamide at position 3 (rather than an acetamide), the scaffold-level SAR principle applies: substitution pattern is the dominant determinant of biological activity . The target compound's 7-methyl group occupies a chemical space adjacent to the well-characterized 6- and 8-positions, suggesting potential for distinct receptor interaction profiles that cannot be inferred from 6- or 8-substituted analogs [2]. This scaffold validation is reinforced by the independent development of imidazo[1,2-a]pyridine-cyclopropanecarboxamides as TBK1 kinase inhibitors in a Takeda patent application, confirming the broader druggability of this chemotype [3].

Structure-activity relationship Receptor selectivity Scaffold validation

Recommended Procurement and Research Application Scenarios for N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)cyclopropanecarboxamide (CAS 850931-97-4)


Validated Negative Control Compound for Imidazo[1,2-a]pyridine-Focused HTS and Phenotypic Screening Campaigns

Procurement of CAS 850931-97-4 is indicated when an experimentally verified inactive control is needed for imidazo[1,2-a]pyridine-based screening libraries. The compound's documented inactivity across nine mechanistically diverse PubChem HTS assays — including bacterial helicase, viral replication, E3 ligase, GPCR, and transcription factor targets — provides a uniquely broad null-activity baseline that generic in-class compounds cannot match without equivalent testing [1]. Researchers can deploy this compound as a selectivity-defined negative control to distinguish assay-specific hits from promiscuous imidazo[1,2-a]pyridine artifacts, or as a reference point for normalizing hit rates in focused library screens.

Scaffold for Structure-Activity Relationship (SAR) Exploration of 7-Substituted Imidazo[1,2-a]pyridine-3-carboxamides

CAS 850931-97-4 provides a chemically tractable starting point for SAR campaigns investigating the underexplored 7-position of the 2-phenylimidazo[1,2-a]pyridine scaffold. As demonstrated by Trapani et al., substitution at C6 and C8 can alter receptor selectivity by >700-fold [2], yet the 7-position remains poorly characterized in the published medicinal chemistry literature. The compound's confirmed inactivity in HTS screens [1] and its cyclopropane-conferred conformational restriction (3 rotatable bonds vs. 6 for linear amide analogs) [3] make it an ideal starting scaffold for installing functional groups at the 7-methyl position or modifying the cyclopropanecarboxamide moiety to explore novel structure-activity relationships.

Physicochemical Reference Standard for Computational Modeling and In Silico Screening of Imidazo[1,2-a]pyridine Derivatives

With well-defined computed properties (XLogP3 = 3.8, TPSA = 46.4 Ų, MW = 291.35 g/mol, 3 rotatable bonds, 1 HBD, 2 HBA) [3] and a verified InChIKey (MWWYLUBMHOFDBJ-UHFFFAOYSA-N) [4], CAS 850931-97-4 serves as a reliable reference compound for validating computational models predicting imidazo[1,2-a]pyridine properties, docking poses, or metabolic liabilities. Its position at the boundary of optimal drug-like chemical space (Ro5-compliant, moderate lipophilicity) makes it particularly useful for calibrating models that distinguish developable from non-developable chemical matter within this scaffold class.

Regioisomer Reference for Analytical Method Development and Metabolite Identification Studies

The existence of a close regioisomer — N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]cyclopropanecarboxamide — with identical molecular formula and mass but distinct chromatographic and spectroscopic behavior creates a valuable opportunity for using CAS 850931-97-4 as an analytical reference standard. Procurement of both the target compound and its regioisomer enables development of robust LC-MS methods capable of resolving positional isomers, which is critical for metabolite identification studies, impurity profiling, and quality control of imidazo[1,2-a]pyridine-based compound libraries.

Quote Request

Request a Quote for N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.